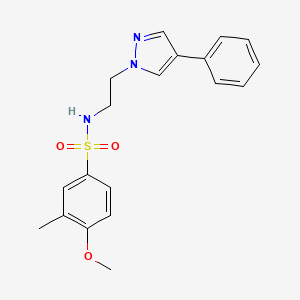

4-methoxy-3-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-methoxy-3-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as NMR spectroscopy . Unfortunately, the specific NMR data for “this compound” is not available in the literature .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not well-documented in the literature . More research is needed to fully understand the reactivity of this compound.Scientific Research Applications

Photodynamic Therapy Applications

- Photodynamic Therapy (PDT) Potential: A study explored the properties of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds showed promising characteristics as photosensitizers in PDT, demonstrating high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them potentially useful for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

- Cytotoxic Activities Against Cancer Cells: Research on new benzenesulfonamides revealed their cytotoxic activities and potential as inhibitors of carbonic anhydrase, which is crucial for tumor-specificity. Some derivatives showed significant cytotoxicity, suggesting their potential for anti-tumor activity studies (Gul et al., 2016).

- Antimicrobial and Anticancer Properties: A study synthesized compounds with arylazopyrazole pyrimidone clubbed heterocyclic structures, evaluating their antimicrobial activity against various bacteria and fungi. While the primary focus was on antimicrobial activity, the structural similarities to sulfonamide compounds indicate potential for broader bioactive applications, including anticancer properties (Sarvaiya, Gulati, & Patel, 2019).

Enzyme Inhibition for Therapeutic Uses

- Carbonic Anhydrase Inhibition for Therapeutic Applications: The inhibition of carbonic anhydrase isoenzymes by sulfonamide derivatives has implications for therapeutic uses, including the treatment of glaucoma, epilepsy, and possibly cancer. Compounds tested for this activity showed a range of inhibitory effects, highlighting the potential for developing new therapeutic agents based on sulfonamide chemistry (Gul et al., 2016).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a broad spectrum of interactions with their targets, leading to various changes in cellular functions.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s predicted boiling point is 7991±600 °C, and it has a predicted density of 140±01 g/cm3 . It is soluble in DMSO but insoluble in water . These properties may influence its bioavailability.

Result of Action

Indole derivatives are known to possess various biological activities, suggesting that they may have a wide range of molecular and cellular effects .

Action Environment

It is known that the compound’s solubility in dmso and insolubility in water may influence its action in different environments.

properties

IUPAC Name |

4-methoxy-3-methyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-15-12-18(8-9-19(15)25-2)26(23,24)21-10-11-22-14-17(13-20-22)16-6-4-3-5-7-16/h3-9,12-14,21H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVVZTPVWQOAPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2780054.png)

![N-methyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine hydrochloride](/img/structure/B2780063.png)

![2,3-dimethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2780064.png)

![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1H-indazole-3-carboxamide](/img/structure/B2780066.png)

![4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2780068.png)